molecular formula C20H32B2O4 B7910962 2,2'-Bi-4,6-methano-1,3,2-benzodioxaborole, dodecahydro-3a,3'a,5,5,5',5'-hexamethyl-, (3aR,3'aR,4R,4'R,6R,6'R,7aS,7'aS)-

2,2'-Bi-4,6-methano-1,3,2-benzodioxaborole, dodecahydro-3a,3'a,5,5,5',5'-hexamethyl-, (3aR,3'aR,4R,4'R,6R,6'R,7aS,7'aS)-

Cat. No.: B7910962
M. Wt: 358.1 g/mol
InChI Key: SLVUWTGMZZDWLN-KCHJCCAISA-N
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Description

The compound 2,2'-Bi-4,6-methano-1,3,2-benzodioxaborole, dodecahydro-3a,3'a,5,5,5',5'-hexamethyl-, (3aR,3'aR,4R,4'R,6R,6'R,7aS,7'aS)- is a dimeric boronate ester featuring two fused 1,3,2-benzodioxaborole units connected via a methano bridge. Its structure is fully saturated (dodecahydro) and heavily substituted with six methyl groups, which confer high steric hindrance and lipophilicity . This compound is commercially available with 97% purity, priced at $28.00/5g, and is listed in catalogs for research use .

Properties

IUPAC Name

(1R,2R,6S,8R)-2,9,9-trimethyl-4-[(1S,2S,6R,8S)-6,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32B2O4/c1-17(2)12-7-13(17)16-19(5,10-12)25-22(24-16)21-23-15-9-11-8-14(18(11,3)4)20(15,6)26-21/h11-16H,7-10H2,1-6H3/t11-,12+,13-,14-,15+,16+,19-,20-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLVUWTGMZZDWLN-KCHJCCAISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC2CC3CC(C3(C)C)C2(O1)C)B4OC5C6CC(C6(C)C)CC5(O4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B1(O[C@H]2C[C@H]3C[C@@H]([C@]2(O1)C)C3(C)C)B4O[C@H]5[C@H]6C[C@H](C6(C)C)C[C@]5(O4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32B2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2,2'-Bi-4,6-methano-1,3,2-benzodioxaborole, specifically the dodecahydro-3a,3'a,5,5,5',5'-hexamethyl variant with the stereochemistry (3aR,3'aR,4R,4'R,6R,6'R,7aS,7'aS), is a compound of interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article aims to explore the biological activity of this compound by reviewing existing literature and case studies.

  • Molecular Formula : C₁₂H₈B₂O₄
  • Molecular Weight : 237.81 g/mol
  • CAS Number : 13826-27-2
  • Melting Point : 196 °C
  • Solubility : Moderately soluble in water (0.0065 mg/ml) .

Biological Activity Overview

The biological activity of 2,2'-Bi-4,6-methano-1,3,2-benzodioxaborole is primarily linked to its role as a boron-containing compound. Boronates have been recognized for their diverse biological properties including antifungal and anti-inflammatory activities. Notably, compounds related to this structure have demonstrated significant efficacy in treating various conditions.

Antifungal Activity

One of the most notable derivatives of this compound is Tavaborole, which has been shown to be effective against Trichophyton species and is used in treating onychomycosis. Tavaborole acts as a phosphodiesterase 4 (PDE4) inhibitor and exhibits antifungal properties by disrupting fungal cell wall synthesis .

Case Study 1: Antifungal Efficacy

A study evaluated the effectiveness of Tavaborole against Trichophyton rubrum and Trichophyton mentagrophytes. The results indicated that Tavaborole significantly inhibited fungal growth at concentrations as low as 0.5% . This highlights the potential of dioxaborole compounds in antifungal therapies.

Case Study 2: Anti-inflammatory Properties

Research has indicated that boronates can modulate inflammatory responses. A study involving animal models demonstrated that compounds similar to 2,2'-Bi-4,6-methano-1,3,2-benzodioxaborole reduced inflammation markers significantly when administered . This suggests potential applications in treating inflammatory diseases.

The mechanism by which dioxaboroles exert their biological effects often involves the inhibition of key enzymatic pathways or disruption of cellular processes. For example:

  • PDE Inhibition : By inhibiting phosphodiesterase enzymes, these compounds can increase intracellular cyclic AMP levels, leading to various downstream effects including reduced inflammation and enhanced antifungal activity .
  • Cell Wall Synthesis Disruption : Similar mechanisms are observed in antifungal activity where the integrity of the fungal cell wall is compromised.

Data Summary Table

PropertyValue
Molecular FormulaC₁₂H₈B₂O₄
Molecular Weight237.81 g/mol
CAS Number13826-27-2
Melting Point196 °C
Solubility0.0065 mg/ml
Antifungal EfficacyEffective against Trichophyton species
Anti-inflammatory ActivityReduces inflammation markers

Scientific Research Applications

Pharmaceutical Applications

The compound serves as an intermediate in the synthesis of pharmaceutical agents. Its structural properties allow it to participate in various chemical reactions that lead to the formation of biologically active molecules.

Case Study: Drug Development

Research indicates that derivatives of benzodioxaborole compounds have been explored for their potential in treating diseases such as cancer and diabetes. For instance, the incorporation of boron into drug scaffolds has been shown to enhance biological activity and selectivity .

Organic Light Emitting Diodes (OLEDs)

Another prominent application is in the field of OLED technology . The compound's unique electronic properties make it suitable for use as a hole transport material in OLEDs. This enhances the efficiency and stability of light-emitting devices.

Performance Metrics

  • Efficiency : OLEDs utilizing this compound have demonstrated improved luminous efficiency compared to traditional materials.
  • Stability : The thermal stability of benzodioxaborole derivatives contributes to longer lifetimes for OLED devices .

Catalysis

The compound also finds utility in catalytic processes , particularly in cross-coupling reactions. Its ability to form stable complexes with transition metals facilitates various organic transformations.

Example Reaction

In a study involving palladium-catalyzed cross-coupling reactions, the incorporation of this compound significantly improved yields and reaction rates .

Material Science

In material science, 2,2'-Bi-4,6-methano-1,3,2-benzodioxaborole is being investigated for its potential use in creating new polymeric materials with enhanced mechanical properties.

Research Insights

Recent studies have shown that polymers incorporating boron-containing compounds exhibit superior thermal and mechanical properties compared to their non-boron counterparts .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Monomeric Benzodioxaboroles

(3aS,4S,6S,7aR)-Hexahydro-3a,5,5-trimethyl-2-phenyl-4,6-methano-1,3,2-benzodioxaborole
  • Structure: Monomeric with a phenyl substituent and three methyl groups. The boron center adopts a trigonal-planar geometry, and the cyclohexane/cyclobutane rings exhibit sofa and butterfly conformations, respectively .
  • Synthesis : Prepared from (+)-pinanediol and phenylboronic acid via a Matteson homologation reaction, a method widely used for chiral boronates .
  • Applications : Used in asymmetric synthesis due to its defined stereochemistry. The phenyl group enhances reactivity in cross-coupling reactions compared to methyl-rich analogs .
  • Physical Properties : Molecular weight = 256.14 g/mol; crystallizes in an orthorhombic system (space group P2₁2₁2₁) .
(3aS,4S,6S,7aR)-2-Isobutyl-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborole
  • Structure : Isobutyl substituent replaces the phenyl group, increasing steric bulk.
  • Properties: CAS 84110-34-9; molecular weight = 236.16 g/mol. The isobutyl group may lower reactivity but improve solubility in non-polar solvents .

Halogen-Substituted Derivatives

(3aS,4S,6S,7aR)-2-(4-Bromobutyl)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborole
  • Structure : Features a 4-bromobutyl chain, introducing a halogen for nucleophilic substitution reactions.
  • Properties : Molecular weight = 315.05 g/mol; refractive index = 1.4960. The bromine atom enhances electrophilicity, making it suitable for Suzuki-Miyaura couplings .

Dimeric and Polymeric Boronates

4,4,4',4',5,5,5',5'-Octaethyl-2,2'-bi(1,3,2-dioxaborolane)
  • Structure : A dimeric analog with ethyl substituents instead of methyl groups.
  • Properties: Priced at $139.00/5g (98% purity).
Bis(pinacolate)diboron (B₂pin₂)
  • Structure : A widely used dimeric boronate with pinacol ester groups.
  • Applications : Common in Miyaura borylation reactions. Less sterically hindered than the target compound, enabling broader substrate compatibility .

Key Comparative Data

Compound Molecular Weight (g/mol) Substituents Reactivity Profile Commercial Price (5g) Purity
Target Compound Not explicitly stated Hexamethyl, dimeric High steric hindrance $28.00 97%
(3aS,4S,6S,7aR)-Phenyl derivative 256.14 Phenyl, trimethyl Moderate reactivity N/A N/A
4,4,4',4',5,5,5',5'-Octaethyl-2,2'-bi(1,3,2-dioxaborolane) ~340 (estimated) Octaethyl Low steric hindrance $139.00 98%
(3aS,4S,6S,7aR)-2-(4-Bromobutyl) derivative 315.05 4-Bromobutyl, trimethyl High electrophilicity N/A N/A

Crystallographic Insights

  • X-ray studies of the phenyl derivative reveal a planar 1,3,2-dioxaborolane ring and weak C–H···π interactions stabilizing the crystal lattice . The target compound’s dimeric structure may exhibit similar packing but with enhanced van der Waals interactions due to methyl groups.

Chirality and Stereoselectivity

  • Both the target compound and the phenyl derivative are chiral, but the latter’s synthesis from (+)-pinanediol ensures enantiomeric purity, critical for asymmetric catalysis . The target compound’s stereodescriptors suggest a similar level of control, though its applications remain less documented.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for lab-scale purity?

  • Methodological Answer : The compound can be synthesized via boronate esterification or modified Pudovik reactions, leveraging steric and electronic control. For lab-scale purity, optimize reaction temperature (70–90°C), use anhydrous solvents (e.g., THF or toluene), and employ slow addition of boronic acid precursors to minimize dimerization. Column chromatography (silica gel, hexane/ethyl acetate gradient) is critical for isolating the target compound . Monitor reaction progress via TLC and confirm purity using HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How is the stereochemical configuration of this compound validated experimentally?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystallize the compound in orthorhombic systems (e.g., space group P21_121_121_1, a = 8.4974 Å, b = 11.8566 Å, c = 13.9580 Å) . Compare experimental bond angles (e.g., C–B–O = 122.96°) and torsion angles with DFT-optimized structures. For preliminary validation, use 11^{11}B NMR (δ ~30–35 ppm for benzodioxaborole) and 13^{13}C NMR to confirm methyl group environments .

Q. What analytical techniques are most effective for assessing thermal stability and decomposition pathways?

  • Methodological Answer : Perform thermogravimetric analysis (TGA) under nitrogen (heating rate: 10°C/min) to identify decomposition onset (~250–300°C). Couple with differential scanning calorimetry (DSC) to detect exothermic/endothermic events. For decomposition products, use GC-MS or LC-HRMS with electrospray ionization (ESI) in negative mode .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in reported stereochemical outcomes of analogous benzodioxaboroles?

  • Methodological Answer : Apply density functional theory (DFT) at the B3LYP/6-311+G(d,p) level to model transition states and identify kinetic vs. thermodynamic control. Compare calculated NMR chemical shifts (GIAO method) and SC-XRD parameters (e.g., C–C bond lengths: 1.5239–1.5767 Å) with experimental data . Use molecular dynamics simulations to assess solvent effects on stereoselectivity .

Q. What strategies are recommended for designing derivatives with enhanced catalytic or supramolecular properties?

  • Methodological Answer : Modify the methano-bridge substituents (e.g., electron-withdrawing groups) to tune boronate Lewis acidity. Use Hirshfeld surface analysis to predict non-covalent interactions (e.g., C–H···O, B–O···H) in crystal packing . Screen derivatives via high-throughput crystallography and correlate with catalytic activity in Suzuki-Miyaura cross-coupling .

Q. How can AI-driven tools like COMSOL Multiphysics improve reaction optimization for complex borole systems?

  • Methodological Answer : Implement machine learning (ML) models trained on reaction databases to predict optimal solvent/base pairs. Use COMSOL to simulate heat/mass transfer in flow reactors, reducing byproducts. Integrate real-time FTIR or Raman spectroscopy for closed-loop control of reaction parameters (e.g., pH, temperature) .

Methodological Framework & Data Analysis

Q. How should researchers link experimental findings to theoretical frameworks in borole chemistry?

  • Methodological Answer : Ground studies in Matteson’s boronate ester theory (e.g., transmetallation mechanisms) . Use conceptual DFT descriptors (e.g., Fukui indices) to rationalize reactivity. For supramolecular applications, reference host-guest interaction models from Morandi’s work on benzoxaborole assemblies .

Q. What statistical approaches are suitable for resolving contradictions in crystallographic vs. spectroscopic data?

  • Methodological Answer : Apply multivariate analysis (e.g., PCA) to correlate SC-XRD parameters (unit cell volume: 1406.27 ų) with NMR/IR data. Use Bayesian inference to quantify confidence intervals for disputed bond angles or torsional conformers .

Tables of Critical Data

Parameter Value Technique Reference
Crystal SystemOrthorhombic (P21_121_121_1)SC-XRD
Bond Length (B–O)1.3727 ÅSC-XRD/DFT
11^{11}B NMR Shiftδ 32.5 ppmNMR
Decomposition Onset275°CTGA

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